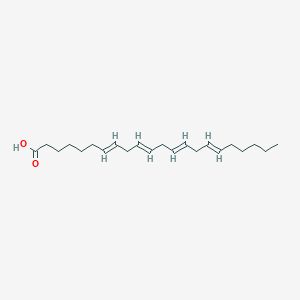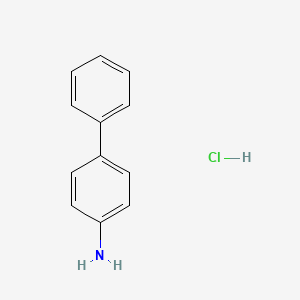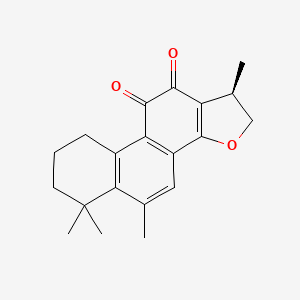
adrenic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Adrenic acid can be synthesized from arachidonic acid through a series of elongation reactions. The process involves the addition of two carbon units to the carboxyl end of arachidonic acid . This elongation is typically catalyzed by elongase enzymes. Industrial production methods often involve the extraction of this compound from natural sources, such as animal tissues, followed by purification using techniques like high-performance liquid chromatography (HPLC) .
化学反应分析
Adrenic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include cytochrome P450 enzymes, which catalyze the oxidation of this compound to form epoxy fatty acids . These epoxy fatty acids can further undergo hydrolysis by soluble epoxide hydrolase to form dihydroxy fatty acids . Major products formed from these reactions include epoxydocosatrienoic acids and dihydroxydocosatrienoic acids .
科学研究应用
Adrenic acid has several scientific research applications across various fields:
Chemistry: It is used as a precursor for the synthesis of various bioactive lipids, including epoxy fatty acids.
Biology: this compound plays a role in cell signaling and inflammation regulation.
Industry: It is used in the production of specialized lipid-based products and supplements.
作用机制
Adrenic acid exerts its effects through its metabolites, which act as signaling molecules. These metabolites include epoxy fatty acids and dihydroxy fatty acids, which are formed through the action of cytochrome P450 enzymes and soluble epoxide hydrolase . These metabolites modulate various physiological processes, including inflammation, vascular tone, and cell apoptosis . For example, epoxy fatty acids derived from this compound can activate potassium channels, leading to vasodilation and reduced blood pressure .
相似化合物的比较
Adrenic acid is structurally similar to arachidonic acid, differing only by the addition of two carbon atoms . Both fatty acids are metabolized by similar enzymatic pathways, including cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes . this compound has unique biological activities, such as its ability to inhibit leukotriene B4 formation and enhance efferocytosis of apoptotic cells . Other similar compounds include eicosapentaenoic acid and docosahexaenoic acid, which are omega-3 fatty acids with distinct anti-inflammatory properties .
属性
CAS 编号 |
2091-25-0 |
|---|---|
分子式 |
C22H36O2 |
分子量 |
332.5 g/mol |
IUPAC 名称 |
docosa-7,10,13,16-tetraenoic acid |
InChI |
InChI=1S/C22H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-21H2,1H3,(H,23,24) |
InChI 键 |
TWSWSIQAPQLDBP-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
手性 SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCCCC(=O)O |
规范 SMILES |
CCCCCC=CCC=CCC=CCC=CCCCCCC(=O)O |
Key on ui other cas no. |
28874-58-0 |
同义词 |
7,10,13,16-docosatetraenoic acid adrenic acid adrenic acid, (Z)-isome |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)



![4-{[4-(4-Methyl-benzyl)-piperazin-1-ylimino]-methyl}-benzoic acid](/img/structure/B1233470.png)

![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)



